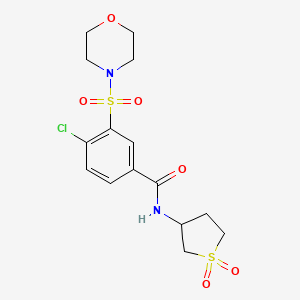
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to 4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide involves multi-step reactions starting from simpler benzamide derivatives. In one study, a series of substituted pyrazole derivatives were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. This process included the preparation of N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, followed by reactions with methylhydrazine or phenylhydrazine to yield N-substituted pyrazoline derivatives. Further chemical transformations led to the synthesis of various pyrazoline derivatives with potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined through X-ray crystallography. This compound crystallized in the monoclinic space group P21/c. The dihedral angles between the benzene rings and the morpholine moiety were measured, providing insight into the spatial arrangement of the molecule. Such structural analyses are crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products with high purity. The reactions often involve acylation, substitution, and cyclization steps, which are common in the synthesis of benzamide derivatives. The use of reagents like methylhydrazine, phenylhydrazine, and hydrazine hydrate in the presence of paraformaldehyde indicates the complexity and diversity of the chemical reactions employed .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystalline form of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was described with specific crystallographic parameters, such as cell dimensions and density. These properties are essential for predicting the behavior of the compound in different environments and can affect its biological activity. The compound's good molluscicidal effect suggests that its physical and chemical properties contribute to its biological efficacy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of related morpholine derivatives, demonstrating the methods for preparing novel compounds with potential biological activities. For example, a study focused on synthesizing and characterizing a compound through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by single crystal X-ray diffraction studies to confirm the structure. This compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Biological Activity
The investigation into the biological activity of morpholine derivatives includes studies on their antibacterial, antioxidant, and anti-tuberculosis properties. The synthesized compounds from the morpholine group have shown promising results in screening for these activities, suggesting their potential as therapeutic agents. For instance, another study synthesized N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives, which were evaluated for their complexation with palladium(II) and mercury(II), showing the versatility of morpholine derivatives in coordination chemistry (A. Singh et al., 2000).
Pharmacological Evaluation
The pharmacological evaluation of morpholine derivatives also includes assessing their potential as anticonvulsant agents. For example, novel 4-thiazolidinone derivatives were synthesized and evaluated for their activity as benzodiazepine receptor agonists. Some compounds exhibited considerable anticonvulsant activity, highlighting the therapeutic potential of morpholine derivatives (M. Faizi et al., 2017).
Eigenschaften
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S2/c16-13-2-1-11(15(19)17-12-3-8-25(20,21)10-12)9-14(13)26(22,23)18-4-6-24-7-5-18/h1-2,9,12H,3-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKPHUFMOEEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
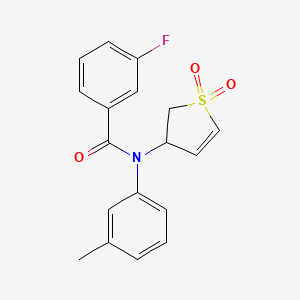
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)
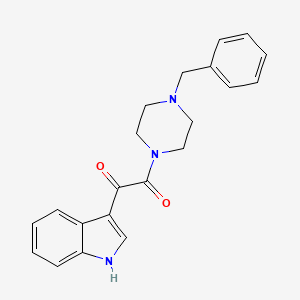

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)
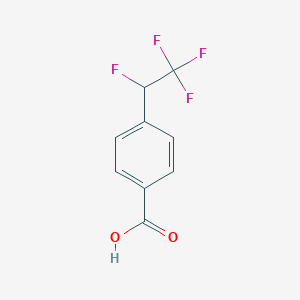

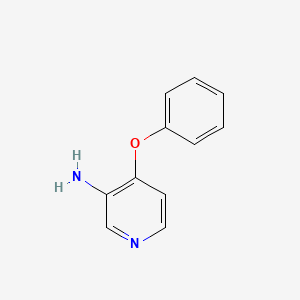
![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)
![6-[(2-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2553458.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)